molecular formula C20H18N8O2 B2579554 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide CAS No. 2034478-19-6

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide

Katalognummer: B2579554
CAS-Nummer: 2034478-19-6
Molekulargewicht: 402.418
InChI-Schlüssel: BFJKQOJAXMEZOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a novel hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article explores its biological activity, focusing on its anticancer potential and other relevant pharmacological properties.

Chemical Structure and Properties

This compound features a complex structure combining an imidazole ring, a pyrimidine moiety, and an oxadiazole derivative. The molecular formula is C18H19N7OC_{18}H_{19}N_7O, with a molecular weight of approximately 349.398 g/mol. The presence of the oxadiazole unit is particularly significant due to its established bioactivity in various therapeutic areas.

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

The hybridization of 1,2,4-oxadiazoles with other pharmacophores enhances their efficacy against various cancer cell lines. For example, studies have shown that derivatives can inhibit cell proliferation in several cancer types at low micromolar concentrations .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes critical for DNA synthesis and repair.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Recent studies demonstrated that specific oxadiazole derivatives could inhibit HDACs effectively, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study 1: Antitumor Efficacy

In vitro studies assessed the antitumor activity of various oxadiazole derivatives against a panel of cancer cell lines. One notable compound exhibited an IC50 value of 9.4 µM across multiple lines, indicating potent activity and establishing a benchmark for further modifications .

Case Study 2: Enzyme Inhibition Profiles

A detailed biochemical assay evaluated the inhibitory effects of several compounds on human carbonic anhydrases (hCA I, II, IX, and XII). The results indicated selective inhibition at nanomolar concentrations for certain derivatives, showcasing their potential as targeted anticancer agents .

Data Summary

Property Value
Molecular FormulaC18H19N7O
Molecular Weight349.398 g/mol
Anticancer IC50 (example compound)9.4 µM
Enzyme Inhibition (hCA IX)K_i values in picomolar range

Eigenschaften

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-20(22-9-18-25-19(26-30-18)14-4-2-1-3-5-14)15-10-28(11-15)17-8-16(23-12-24-17)27-7-6-21-13-27/h1-8,12-13,15H,9-11H2,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJKQOJAXMEZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.